molecular formula C24H28N2O3S B3913999 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide

3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide

Cat. No.: B3913999
M. Wt: 424.6 g/mol
InChI Key: BLQKMGLWXHZXKO-UHFFFAOYSA-N
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Description

3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide is a complex organic compound that features a benzothiophene moiety linked to a piperidine ring, which is further connected to a benzamide structure via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide typically involves multiple steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Piperidine Ring Formation: The piperidine ring is often synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

    Ether Linkage Formation: The benzothiophene moiety is then linked to the piperidine ring through an ether bond, typically using a Williamson ether synthesis reaction.

    Benzamide Formation: Finally, the benzamide structure is introduced through an amidation reaction, where the amine group of the piperidine derivative reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of neurotransmitter systems.

    Chemical Biology: It serves as a tool compound to study biological pathways and mechanisms involving benzothiophene derivatives.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzothiophene moiety is known to interact with serotonin and dopamine receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity, while the benzamide structure contributes to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-ethoxyethyl)benzamide
  • 3-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
  • 3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)phenylacetamide

Uniqueness

3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide is unique due to its specific combination of structural features, which confer distinct pharmacological properties. The presence of the benzothiophene moiety, in particular, differentiates it from other similar compounds, providing unique interactions with molecular targets and potentially leading to novel therapeutic applications.

Properties

IUPAC Name

3-[1-(1-benzothiophen-2-ylmethyl)piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-28-14-11-25-24(27)19-6-4-7-21(15-19)29-20-9-12-26(13-10-20)17-22-16-18-5-2-3-8-23(18)30-22/h2-8,15-16,20H,9-14,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQKMGLWXHZXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)CC3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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